molecular formula C6H7BrN2O2 B1585354 methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate CAS No. 514816-42-3

methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate

Cat. No. B1585354
M. Wt: 219.04 g/mol
InChI Key: XOGHZBXSBLBJHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate” is a chemical compound with the CAS Number: 514816-42-3 . It has a molecular weight of 219.04 .


Synthesis Analysis

The synthesis of pyrazole derivatives, such as “methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate”, can be achieved through various strategies including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes provides pyrazoles .


Chemical Reactions Analysis

Pyrazoles, including “methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate”, are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They can undergo a variety of reactions, such as a radical addition followed by intramolecular cyclization .


Physical And Chemical Properties Analysis

“Methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate” is a solid at room temperature . The related compound “4-Bromo-1-methyl-1H-pyrazole” has a boiling point of 185-188 °C/760 mmHg and a density of 1.558 g/mL at 25 °C .

Scientific Research Applications

Structural and Spectral Studies

  • Methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate and related compounds have been studied for their structural and spectral properties. Research on derivatives like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid included experimental and theoretical investigations, such as NMR, FT-IR spectroscopy, and X-ray diffraction. These studies provide insights into the molecular structure and electronic properties of pyrazole derivatives (Viveka et al., 2016).

Synthesis and Catalysis

  • Research has explored the synthesis of pyrazole derivatives using various catalytic approaches. For instance, the synthesis of functionalized thiophene-based pyrazole amides, involving reactions with substituted and unsubstituted pyrazoles, has been reported. These studies often involve density functional theory (DFT) calculations to understand the electronic structure and reactivity of these compounds (Kanwal et al., 2022).

Material Science and Corrosion Inhibition

  • Pyrazole derivatives have been investigated for their potential use in material science, particularly as corrosion inhibitors. Studies have shown that certain pyrazole compounds can effectively inhibit corrosion on metal surfaces, making them useful for industrial applications like steel pickling (Dohare et al., 2017).

Electrosynthesis Applications

  • Electrosynthesis methods have been employed to produce 4-bromosubstituted pyrazole derivatives. These studies investigate the effects of different substituents on the pyrazole ring on the yield and efficiency of bromination processes (Lyalin et al., 2010).

Antimicrobial and Biological Activity

  • Pyrazole derivatives have also been examined for their antimicrobial properties. Compounds like 4-pyrazolyl-N-arylquinoline-2,5-dione derivatives have shown promising results against various bacterial and fungal pathogens, suggesting potential applications in the development of new antimicrobial agents (Thumar & Patel, 2011).

Safety And Hazards

“Methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate” is considered hazardous. It may cause skin irritation, serious eye damage, and may be harmful if inhaled . The related compound “4-Bromo-1-methyl-1H-pyrazole” has similar hazard statements .

Future Directions

“Methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate” and related pyrazole derivatives have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are expected to continue to be a focus of research due to their frequent use as scaffolds in the synthesis of bioactive chemicals .

properties

IUPAC Name

methyl 4-bromo-2-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O2/c1-9-5(6(10)11-2)4(7)3-8-9/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOGHZBXSBLBJHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50350087
Record name methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate

CAS RN

514816-42-3
Record name methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate
Reactant of Route 3
Reactant of Route 3
methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate
Reactant of Route 4
Reactant of Route 4
methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate
Reactant of Route 5
Reactant of Route 5
methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate
Reactant of Route 6
Reactant of Route 6
methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.